molecular formula C10H12O B13552185 2-Methyl-5-(Prop-1-En-2-Yl)phenol CAS No. 56423-47-3

2-Methyl-5-(Prop-1-En-2-Yl)phenol

Cat. No.: B13552185
CAS No.: 56423-47-3
M. Wt: 148.20 g/mol
InChI Key: HHTWOMMSBMNRKP-UHFFFAOYSA-N
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Description

2-Methyl-5-(Prop-1-En-2-Yl)phenol, also known as thymol, is a naturally occurring monoterpenoid phenol derivative of cymene. It is found in the essential oils of various plants, such as thyme, oregano, and savory. This compound is known for its distinctive aromatic odor and is widely used for its antiseptic, antifungal, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-(Prop-1-En-2-Yl)phenol can be synthesized through several methods. One common synthetic route involves the alkylation of m-cresol with isopropyl bromide in the presence of a base, such as potassium carbonate. The reaction is typically carried out under reflux conditions .

Industrial Production Methods

In industrial settings, this compound is often extracted from the essential oils of thyme and other plants. The extraction process involves steam distillation, followed by purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(Prop-1-En-2-Yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The applications of 2-Methyl-5-(Prop-1-En-2-Yl)phenol, also known as 2-Methyl-5-(prop-2-yl)phenol , are varied and span multiple scientific domains. Research regarding this phenol derivative includes uses as a bioactive agent, a component in organic synthesis, and in the study of phenolic compounds as potential drug candidates.

Physico-Chemical Properties

Physico-chemical properties are crucial in determining a material's toxicity . These properties can be predicted using platforms like ACD/Labs Percepta Platform - PhysChem Module . Computational methods, such as DFT (Density Functional Theory) with Gaussian 09 software, are employed to perform geometric optimization and vibrational frequency determination of the molecule .

Bioactive Agent

2-Methyl-5-(prop-2-yl)phenol and its derivatives (substituted phenolates) have applications in methods to modulate the international normalized ratio (INR) . This involves using compositions containing 2-oxo-3-(l-phenylpropyl)-2H-chromen-4-oxide to either increase or maintain INR above 1.2 in a subject .
The compound is also relevant in methods to prevent or treat seizures, using compositions comprising 3-hydroxy-2-[(lR,6R)-6-isopropenyl-3-methylcyclohex-2-enyl]-5-pentylphenolate or 3-hydroxy-2-[(lR,6R)-6-isopropenyl-3-methylcyclohex-2-enyl]-5-propylphenolate .
In some embodiments, the substituted phenol is 2-methyl-5-(prop-2-yl)phenol, and the substituted phenolate is 2-methyl-5-(prop-2-yl)phenolate .

Use as Anti-COV2 Drugs

Phenolic compounds, including derivatives of this compound, are found in plant materials and are secondary plant metabolites . They exhibit antioxidant activities, providing anti-microbial, anti-inflammatory, anti-diabetic, anti-allergic, antiviral, and vasodilatory effects, which can inhibit diseases such as cardiovascular illness, eye disorders, cataract, neurodegenerative diseases, cancer, and Alzheimer’s . Molecular docking studies have been performed to understand the binding mechanism of newly synthesized phenolic compounds as anti-COV2 drugs .

The table below shows ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters for several phenolic compounds :

ADMETParametersL1L2L3L4L5L6
Absorption Water Solubility (log S) (log mol/L)-3.924-4.212-4.528-4.537-4.525-4.150
Intestinal Absorption %94.78994.58695.49493.12894.71294.413
p-glycoprotein substrateNoNoNoNoNoNo
p-glycoprotein I/II InhibitorNoNoNoNoNoNo
Distribution VDss (log L/kg)0.6580.7010.7910.6670.820.635
Metabolism CYP2D6 SubstrateNoNoNoNoNoNo
CYP3A4 SubstrateYesYesYesYesYesYes
CYP2D6 InhibitorNoNoNoNoNoNo
CYP3A4 InhibitorNoNoNoNoNoNo
Excretion Total Clearance (Log/ml/min/kg)0.2970.3070.3100.3030.3350.302
Renal OCT2 substrateNoNoNoNoNoNo
Toxicity AMES ToxicityNoNoNoNoNoNo
Max. tolerable dose (log mg/kg/day)0.6150.5960.6230.5860.6650.606
HepatotoxicityNoNoNoNoNoNo

Note: L1 = 2-(1-phenylethyl) phenol, L2 = 2-methyl-6-(1-phenylethyl) phenol, L3 = 4,5-dimethyl-2-(1-phenylethyl) phenol, L4 = 2-chloro-6-(1-phenylethyl) phenol, L5 = 4-ethyl-2-(1-phenylethyl0 phenol, L6 = 4-methyl-2-(1-phenylethyl) phenol

Other potential applications

Mechanism of Action

The mechanism of action of 2-Methyl-5-(Prop-1-En-2-Yl)phenol involves its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(Prop-1-En-2-Yl)phenol is unique due to its strong antimicrobial activity and its presence in a variety of essential oils. Its ability to disrupt microbial cell membranes and its antioxidant properties make it a valuable compound in both medicinal and industrial applications .

Biological Activity

2-Methyl-5-(Prop-1-En-2-Yl)phenol, also known as allyl guaiacol, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phenolic ring substituted with a prop-1-en-2-yl group. This configuration contributes to its unique biological activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were evaluated against Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL)
Staphylococcus aureus125
Escherichia coli250
Pseudomonas aeruginosa500
Bacillus subtilis125

These results indicate that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in neurodegenerative models. In vitro studies have shown that it can inhibit the activation of the STAT3 signaling pathway, which is often implicated in inflammation and neurodegeneration. This inhibition was associated with a reduction in dopaminergic cell death in models of Parkinson's disease .

Case Study: Neuroprotection in MPTP-Induced Models

In a controlled study involving MPTP-induced neurodegeneration, treatment with this compound resulted in:

  • Reduction of Apoptosis: Significant decrease in apoptotic markers.
  • Improved Motor Function: Enhanced performance in rotarod and pole tests compared to untreated controls.

This suggests potential therapeutic applications in managing neuroinflammatory conditions .

Anticancer Activity

Emerging evidence points to the anticancer potential of this compound. Various cancer cell lines have been tested for cytotoxicity using the MTT assay.

Cell Line IC50 (µM)
MCF-7 (breast)30
PC-3 (prostate)25
Caco2 (colon)40

The compound exhibited moderate cytotoxicity across these lines, indicating its potential as a chemotherapeutic agent .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate various cellular pathways:

  • Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress.
  • Enzyme Inhibition: It inhibits enzymes involved in inflammatory processes, such as COX and LOX.
  • Gene Regulation: The compound influences gene expression related to apoptosis and cell proliferation.

Properties

CAS No.

56423-47-3

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

2-methyl-5-prop-1-en-2-ylphenol

InChI

InChI=1S/C10H12O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-6,11H,1H2,2-3H3

InChI Key

HHTWOMMSBMNRKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=C)C)O

Origin of Product

United States

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